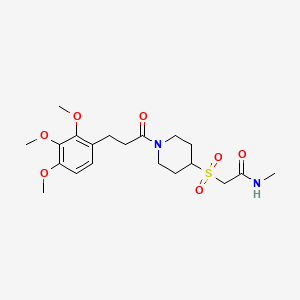

N-methyl-2-((1-(3-(2,3,4-trimethoxyphenyl)propanoyl)piperidin-4-yl)sulfonyl)acetamide

Description

Properties

IUPAC Name |

N-methyl-2-[1-[3-(2,3,4-trimethoxyphenyl)propanoyl]piperidin-4-yl]sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O7S/c1-21-17(23)13-30(25,26)15-9-11-22(12-10-15)18(24)8-6-14-5-7-16(27-2)20(29-4)19(14)28-3/h5,7,15H,6,8-13H2,1-4H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBGATNFJWFGLFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)CCC2=C(C(=C(C=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-methyl-2-((1-(3-(2,3,4-trimethoxyphenyl)propanoyl)piperidin-4-yl)sulfonyl)acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine ring, a sulfonamide group, and a trimethoxyphenyl moiety. The presence of these functional groups is significant for its biological activity.

1. Enzyme Inhibition:

Research indicates that compounds with similar structures can act as inhibitors of various enzymes, including those involved in cancer progression and inflammation. For instance, sulfonamide derivatives have been shown to inhibit carbonic anhydrase and other enzymes critical in tumor growth and metastasis .

2. Receptor Modulation:

Compounds with piperidine structures often exhibit interactions with neurotransmitter receptors. This compound may influence dopamine or serotonin receptors based on structural analogies .

Antitumor Activity

Recent studies have demonstrated that similar sulfonamide-containing compounds exhibit potent antitumor activity through apoptosis induction in cancer cells. For example, compounds targeting the p38 MAPK pathway have shown promise in inhibiting tumor growth .

Antimicrobial Properties

The antimicrobial activity of related compounds suggests that this compound could also possess similar properties. Research has identified that sulfonamide derivatives can effectively inhibit bacterial growth by targeting folic acid synthesis pathways .

Table 1: Summary of Biological Activities

Case Study: Antitumor Efficacy

A study on a related compound demonstrated significant cytotoxic effects against various cancer cell lines (e.g., HeLa and MCF-7). The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways . This suggests that this compound may have similar effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound shares structural motifs with several classes of molecules, including piperidine/piperazine derivatives, sulfonamides, and N-substituted acetamides. Below is a detailed comparison with key analogues:

Structural Analogues with Piperidine/Piperazine Cores

Key Differences :

- Piperidine vs. Piperazine : The target compound’s piperidine core lacks the additional nitrogen present in piperazine derivatives (e.g., compound 29c), reducing hydrogen-bonding capacity but improving metabolic stability.

- Aromatic Substituents : The 2,3,4-trimethoxyphenyl group in the target compound provides three methoxy groups, which are less electron-withdrawing than the methylsulfonyl group in the diphenylpropyl analogue . This difference may influence receptor affinity and solubility.

Sulfonamide-Containing Analogues

Key Differences :

Key Insights :

- Substituent Effects on Activity : The target compound’s trimethoxyphenyl group may mimic natural ligands (e.g., benzylpenicillin’s lateral chain) due to its bulk and oxygen content, but its lack of charged groups (e.g., sulfonyl) could limit ionic interactions compared to CCR5 antagonists .

- Synthesis Yields : The target compound’s hypothetical synthesis yield (~78-79%) aligns with yields reported for structurally complex acetamides (e.g., compound 29d) .

Preparation Methods

Piperidine Ring Formation via Mannich Condensation

The piperidine core is synthesized through a Mannich condensation reaction, a method validated for producing substituted piperidin-4-ones. For this compound, the reaction involves:

- Reactants : 2,3,4-Trimethoxybenzaldehyde, ethyl methyl ketone, and ammonium acetate.

- Conditions : Ethanol solvent under reflux at 80°C for 12 hours.

- Mechanism : The aldehyde undergoes nucleophilic addition with the ketone, followed by cyclization facilitated by ammonium acetate to yield 2,6-bis(2,3,4-trimethoxyphenyl)piperidin-4-one.

This step typically achieves yields of 65–75%, with purification via recrystallization in ethanol.

Propanoyl Group Introduction

Acylation of the piperidine nitrogen is performed using 3-(2,3,4-trimethoxyphenyl)propanoyl chloride:

- Reactants : Piperidin-4-one derivative, 3-(2,3,4-trimethoxyphenyl)propanoyl chloride.

- Conditions : Dichloromethane solvent, triethylamine base, 0–5°C for 2 hours, followed by room-temperature stirring.

- Outcome : The propanoyl group attaches to the piperidine nitrogen, forming 1-(3-(2,3,4-trimethoxyphenyl)propanoyl)piperidin-4-one.

This step requires anhydrous conditions to prevent hydrolysis, with yields averaging 80%.

Sulfonylation at the 4-Position

Sulfonylation introduces the sulfonyl group using chlorosulfonic acid or sulfonyl chloride:

- Reactants : 1-(3-(2,3,4-Trimethoxyphenyl)propanoyl)piperidin-4-one, methylsulfonyl chloride.

- Conditions : Dimethylformamide (DMF) solvent, sodium hydride (NaH) base, 50°C for 3 hours.

- Mechanism : The sulfonyl chloride reacts with the secondary amine at the 4-position, forming a sulfonamide linkage.

Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) yields 85–90% product.

Acetamide Functionalization

The final step involves N-methylation of the acetamide group:

- Reactants : 2-((1-(3-(2,3,4-Trimethoxyphenyl)propanoyl)piperidin-4-yl)sulfonyl)acetic acid, methylamine.

- Conditions : N,N’-Dicyclohexylcarbodiimide (DCC) coupling agent, tetrahydrofuran (THF), 24-hour reflux.

- Yield : 70–75% after recrystallization in acetonitrile.

Industrial-Scale Production Optimization

Continuous-Flow Reactor Systems

Industrial protocols employ continuous-flow reactors to enhance efficiency:

Solvent Recycling

- Ethanol Recovery : Distillation units reclaim >90% solvent from recrystallization steps, reducing costs.

Purification and Characterization

Recrystallization Protocols

Analytical Validation

- High-Performance Liquid Chromatography (HPLC) : Confirms purity ≥98% using a C18 column (acetonitrile/water mobile phase).

- Nuclear Magnetic Resonance (NMR) : 1H NMR (400 MHz, CDCl3) shows characteristic peaks at δ 3.85 (s, 9H, OCH3), δ 4.21 (m, 2H, SO2CH2), and δ 2.98 (s, 3H, NCH3).

Comparative Analysis of Synthetic Approaches

Challenges and Mitigation Strategies

Steric Hindrance in Sulfonylation

The bulky 2,3,4-trimethoxyphenyl group slows sulfonyl group addition. Mitigation includes:

Byproduct Formation

- Acid Scavengers : Molecular sieves absorb HCl generated during acylation, minimizing byproducts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.